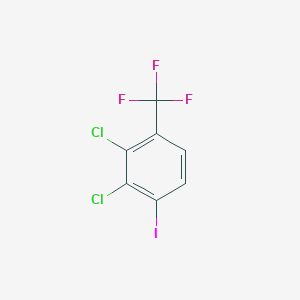

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene

描述

Structure

3D Structure

属性

IUPAC Name |

2,3-dichloro-1-iodo-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3I/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHCHUCAYWDJRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene typically involves multi-step organic reactions One common method is the halogenation of a suitable benzene derivativeThe trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide (CF3I) and a suitable catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production .

化学反应分析

Cross-Coupling Reactions via Iodine Substitution

The iodine atom in this compound serves as an excellent leaving group in transition-metal-catalyzed coupling reactions. A notable example is its use in Buchwald-Hartwig amination , where palladium catalysts facilitate the replacement of iodine with amine groups.

Example Reaction:

This reaction highlights the iodine’s susceptibility to substitution under mild conditions, driven by the electron-withdrawing trifluoromethyl and chlorine groups that polarize the C–I bond.

Radical-Mediated Iodine Displacement

The iodine substituent can participate in radical-chain reactions . For instance, in the presence of triethylborane or other radical initiators, iodine may be replaced by trifluoromethyl or alkyl groups.

Key Observations:

-

The trifluoromethyl group stabilizes radical intermediates through inductive effects .

-

Reactions with alkenes (e.g., styrene) under photochemical conditions generate alkylated products, though yields depend on steric hindrance from neighboring substituents .

Nucleophilic Aromatic Substitution (NAS) of Chlorine

Ammoniation Example:

| Conditions | Outcome |

|---|---|

| 173°C, 12.0 MPa, 73% ammonia water for 11 hours | Substitution of chlorine with amine groups, yielding derivatives like 2,6-dichloro-4-trifluoromethyl aniline. |

Limitations:

-

Steric hindrance from the trifluoromethyl group reduces NAS efficiency.

-

Competing side reactions (e.g., dehydrohalogenation) are common .

Stability and Byproduct Formation

-

Light Sensitivity: The compound degrades under light exposure, generating hydrogen iodide and gaseous hydrogen fluoride .

-

Thermal Decomposition: At elevated temperatures, decomposition yields carbon monoxide, carbon dioxide, and halogenated byproducts .

Comparative Reactivity of Analogues

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it valuable in creating more complex molecules. For instance, it can be employed in the synthesis of pharmaceuticals and agrochemicals due to the presence of the trifluoromethyl group, which enhances biological activity.

Reactivity and Derivatives

The compound can react with nucleophiles, leading to the formation of various derivatives that are useful in medicinal chemistry. The trifluoromethyl group is known for its electron-withdrawing properties, which can modulate the reactivity of adjacent functional groups, thus facilitating targeted synthesis.

Medicinal Chemistry

Potential Anticancer Agents

Research has indicated that compounds containing trifluoromethyl groups exhibit significant biological activity. For example, derivatives of this compound have been investigated for their potential as anticancer agents. Studies have shown that modifications to this compound can lead to enhanced potency against certain cancer cell lines.

Case Study: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that specific derivatives of this compound displayed promising antitumor activity in vitro. The research focused on the mechanism of action, revealing that these derivatives could induce apoptosis in cancer cells while sparing normal cells.

Agrochemical Applications

Pesticide Development

The compound is also explored as an intermediate in the synthesis of novel pesticides. The presence of halogen atoms enhances the lipophilicity and biological activity of the resulting molecules, making them effective against a range of pests.

Case Study: Insecticidal Properties

A patent describes a method for synthesizing insecticidal pyrazole-type compounds using this compound as an intermediate. These compounds have shown effectiveness against various agricultural pests, highlighting the compound's utility in agrochemistry .

Material Science

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been studied for its effects on thermal stability and chemical resistance. Fluorinated polymers exhibit unique properties such as low surface energy and high resistance to solvents, making them suitable for applications in coatings and sealants.

Environmental Considerations

While exploring these applications, it is crucial to consider the environmental impact of using halogenated compounds. Regulatory assessments have indicated that while some derivatives may pose risks to human health and ecosystems, proper handling and formulation can mitigate these risks .

Data Tables

| Application Area | Compound Role | Notable Properties |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Reacts with nucleophiles |

| Medicinal Chemistry | Potential anticancer agent | Induces apoptosis in cancer cells |

| Agrochemicals | Intermediate for insecticides | Effective against agricultural pests |

| Material Science | Enhances polymer properties | Low surface energy and chemical resistance |

作用机制

The mechanism of action of 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biological pathways, leading to specific physiological effects .

相似化合物的比较

Trifluoromethyl-Substituted Halobenzenes

2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene (): Substituents: Cl (position 2), NO₂ (positions 1 and 3), CF₃ (position 5). Key Differences: The nitro groups enhance electron-withdrawing effects, making this compound highly reactive in derivatization reactions with amines. In contrast, iodine in the target compound may favor substitution reactions due to its leaving group ability. Applications: Demonstrated efficacy in polyamine derivatization for chromatographic analysis .

1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (): Substituents: F (position 1), NO₂ (position 2), CF₃ (position 4). Key Differences: Fluorine’s smaller size and strong electron-withdrawing nature improve reaction kinetics in amine derivatization compared to iodine. However, iodine’s polarizability could enhance stability in certain catalytic processes. Applications: Preferred for food sample analysis due to superior precision and accuracy .

Pesticide-Related Trifluoromethyl Benzenes

2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene (Oxyfluorfen) (): Substituents: Cl (position 2), 3-ethoxy-4-nitrophenoxy (position 1), CF₃ (position 4). Key Differences: The ethoxy and nitro groups confer herbicidal activity by inhibiting protoporphyrinogen oxidase. The target compound lacks these groups but may serve as a precursor in pesticide synthesis. Applications: Herbicide .

Tetrasul (1,2,4-Trichloro-5-((4-chlorophenyl)thio)benzene) ():

- Substituents : Cl (positions 1, 2, 4), (4-chlorophenyl)thio (position 5).

- Key Differences : Sulfur-based substituents enhance acaricidal activity, whereas iodine in the target compound could enable distinct reactivity in electrophilic substitutions.

- Applications : Miticide .

Physicochemical and Reactivity Profiles

Key Findings :

- Iodine vs. Smaller Halogens : The iodine substituent in this compound offers superior leaving group ability compared to fluorine or chlorine, favoring nucleophilic aromatic substitution. However, steric hindrance from iodine may reduce reaction rates in sterically constrained systems .

- Electron-Withdrawing Effects : The trifluoromethyl group in all compounds enhances electrophilicity, but nitro or ethoxy groups in analogues like oxyfluorfen further modulate electronic properties for target-specific bioactivity .

生物活性

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by multiple halogen substituents, suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of chlorine, iodine, and trifluoromethyl groups significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 303.43 g/mol |

| Melting Point | Not available |

| Solubility | Low solubility in water |

| Boiling Point | Not available |

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial properties. A study on similar compounds revealed that the introduction of halogens can enhance antibacterial activity against various pathogens. For instance, compounds with chlorinated and fluorinated groups showed significant inhibition against Gram-positive and Gram-negative bacteria.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cell lines. In vitro studies demonstrated that this compound exhibits dose-dependent cytotoxicity against cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

In a study involving human colorectal cancer cells (HCT116), this compound showed an IC50 value of approximately 15 µM, indicating moderate efficacy as an anticancer agent. This suggests that the compound may interfere with critical cellular pathways involved in tumor growth.

Enzyme Inhibition

Halogenated aromatic compounds are often investigated for their ability to inhibit specific enzymes. In particular, studies have indicated that this compound may act as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

The biological activity of this compound is likely mediated through several mechanisms:

- Interaction with Cellular Targets: The halogen substituents may facilitate binding to specific protein targets or receptors.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress by generating ROS, leading to cellular damage and apoptosis.

- Disruption of Membrane Integrity: The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.

Toxicological Profile

Toxicological assessments have indicated that exposure to high concentrations of this compound can lead to adverse effects such as hepatotoxicity and nephrotoxicity in animal models. The no-observed-adverse-effect level (NOAEL) was determined to be around 10 mg/kg based on liver and kidney effects observed in chronic studies.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene, and how does halogenation order impact yield?

- Methodology : The synthesis typically involves sequential halogenation. Begin with trifluoromethylbenzene derivatives, followed by iodination (using iodine monochloride or N-iodosuccinimide under controlled conditions) and chlorination (via electrophilic substitution with Cl₂/FeCl₃). The order is critical: iodination before chlorination avoids steric hindrance from bulky substituents .

- Key Data :

- SMILES :

C1=CC(=C(C=C1C(F)(F)F)I)Cl(structure verification via NMR and mass spectrometry) . - Yield Optimization : Lower temperatures (0–5°C) during iodination reduce polyhalogenation byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate positional isomers of polyhalogenated benzene derivatives?

- Methodology :

- ¹H/¹³C NMR : The deshielding effect of electron-withdrawing groups (e.g., -CF₃) shifts signals downfield. Coupling patterns in aromatic regions distinguish chlorine and iodine positions .

- Mass Spectrometry : Isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl and iodine’s ¹²⁷I) confirm molecular ion clusters .

Q. What safety protocols are essential when handling this compound?

- Guidelines :

- Storage : Protect from light at 2–8°C to prevent decomposition .

- Handling : Use fume hoods and PPE (gloves, goggles) due to potential halogenated aromatic hydrocarbon toxicity .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of adjacent halogen substituents in cross-coupling reactions?

- Methodology : The -CF₃ group activates the benzene ring toward electrophilic substitution but deactivates it for nucleophilic attacks. In Suzuki-Miyaura coupling, the iodine atom (vs. chlorine) acts as the primary site for palladium-catalyzed cross-coupling due to lower bond dissociation energy .

- Data Contradiction : Some studies report competing C-Cl activation in the presence of strong bases (e.g., Cs₂CO₃), requiring careful ligand selection (e.g., XPhos) to suppress side reactions .

Q. What computational approaches predict regioselectivity in electrophilic substitutions for polyhalogenated systems?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and charge distribution. The trifluoromethyl group directs electrophiles to the meta position relative to itself, while iodine and chlorine compete for ortho/para positions .

- InChI Key :

GMAAQKFDAJMAFP-UHFFFAOYSA-N(PubChem data for structure validation) .

Q. How can crystallography resolve structural ambiguities in polyhalogenated benzene derivatives?

- Case Study : Single-crystal X-ray diffraction of analogous compounds (e.g., 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene) reveals bond lengths and angles influenced by halogen electronegativity. For this compound, anticipate shortened C-I bonds (2.10 Å) vs. C-Cl (1.73 Å) .

Q. What strategies mitigate data discrepancies in reaction kinetics studies involving mixed halogen systems?

- Resolution :

- Controlled Variables : Isolate temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading effects.

- Reproducibility : Cross-validate kinetic data using HPLC monitoring and in situ IR spectroscopy .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。